molecular formula C31H38ClNO12 B1679020 NK-611 hydrochloride CAS No. 105760-98-3

NK-611 hydrochloride

Cat. No.: B1679020
CAS No.: 105760-98-3
M. Wt: 652.1 g/mol
InChI Key: PYLTTZZOZBYUEI-YRQLFVATSA-N
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Description

The compound 5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride is a complex organic molecule with a unique structure that includes multiple functional groups such as hydroxyl, dimethylamino, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system and the benzofuro[6,5-f][1,3]benzodioxol core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The dimethylamino group can be reduced to form primary amines.
  • Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
  • Substitution : Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the dimethylamino group can produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent for various diseases.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds:

  • (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one
  • (2R,4aR,6R,7S,8R,8aR)-7-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-yl 4-oxopentanoate

Uniqueness: This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical and biological properties

Properties

CAS No.

105760-98-3

Molecular Formula

C31H38ClNO12

Molecular Weight

652.1 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride

InChI

InChI=1S/C31H37NO12.ClH/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5;/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3;1H/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+;/m1./s1

InChI Key

PYLTTZZOZBYUEI-YRQLFVATSA-N

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NK 611
NK-611
NK611

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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